molecular formula C13H18O4 B5811958 2-Acetyloxyadamantane-2-carboxylic acid

2-Acetyloxyadamantane-2-carboxylic acid

Cat. No.: B5811958
M. Wt: 238.28 g/mol
InChI Key: PRAHXSFZQWEBMW-UHFFFAOYSA-N
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Description

2-Acetyloxyadamantane-2-carboxylic acid is a derivative of adamantane, a rigid, diamondoid hydrocarbon structure known for its stability and pharmaceutical relevance. This compound features a carboxylic acid group and an acetyloxy (ester) substituent at the 2-position of the adamantane backbone. The acetyloxy group introduces ester functionality, which may influence solubility, reactivity, and metabolic pathways compared to other adamantane derivatives.

Properties

IUPAC Name

2-acetyloxyadamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-7(14)17-13(12(15)16)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAHXSFZQWEBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyloxyadamantane-2-carboxylic acid typically involves the functionalization of adamantane. One common method is the acetylation of adamantane-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Acetyloxyadamantane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Acetyloxyadamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyloxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-Acetyloxyadamantane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane core.

    Medicine: Explored for its antiviral and antibacterial properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetyloxyadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the adamantane core allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their function. The acetyloxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Properties

Compound Name CAS No. Molecular Formula Functional Groups Key Features
2-Acetyloxyadamantane-2-carboxylic acid Not available C₁₃H₁₈O₄ (inferred) Carboxylic acid, acetyloxy ester Potential ester hydrolysis under acidic/basic conditions
Adamantane-1-carboxylic acid 828-51-3 C₁₁H₁₆O₂ Carboxylic acid High stability; used in lab synthesis
2-Aminoadamantane-2-carboxylic acid 42381-05-5 C₁₁H₁₇NO₂ Carboxylic acid, amine Reactive amine group; respiratory hazards
2-Adamantanone-5-carboxylic acid 56674-87-4 C₁₁H₁₄O₃ Carboxylic acid, ketone Ketone may enable nucleophilic reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid 1092172-31-0 C₂₆H₂₇NO₄ Carboxylic acid, Fmoc-protected amine Used in peptide synthesis

Key Observations :

  • Ester vs.
  • Amine vs. Ester: The amine group in 2-aminoadamantane-2-carboxylic acid increases reactivity (e.g., participation in condensation reactions) but introduces hazards like respiratory irritation .
  • Ketone Functionality: The ketone in 2-adamantanone-5-carboxylic acid enables unique reactivity, such as forming Schiff bases, but may reduce stability under reducing conditions .

Stability and Reactivity

Table 2: Stability and Hazard Profiles

Compound Name Stability Incompatible Materials Hazardous Decomposition Products
2-Acetyloxyadamantane-2-carboxylic acid Likely hydrolyzes in acidic/basic media Strong acids/alkalis (inferred) Acetic acid, CO₂ (theoretical)
Adamantane-1-carboxylic acid Stable under recommended conditions Strong oxidizers, acids/alkalis Toxic fumes (CO, CO₂) under fire
2-Aminoadamantane-2-carboxylic acid No data N/A Respiratory irritants
2-Adamantanone-5-carboxylic acid No data N/A N/A

Key Observations :

  • Ester Hydrolysis : The acetyloxy group in 2-acetyloxyadamantane-2-carboxylic acid is prone to hydrolysis, similar to ester-containing pharmaceuticals, which may limit its use in aqueous environments .
  • Thermal Decomposition: Adamantane-1-carboxylic acid emits toxic fumes (e.g., carbon monoxide) during combustion, necessitating caution in fire scenarios .

Key Observations :

  • Pharmaceutical Potential: Adamantane derivatives are often explored for antiviral or neurological applications. The acetyloxy group could serve as a prodrug moiety, enhancing bioavailability .
  • Safety Gaps: Limited hazard data exist for 2-acetyloxyadamantane-2-carboxylic acid, necessitating precautions similar to structurally related esters and carboxylic acids.

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